molecular formula C8H15N B14683674 (1E)-N-Butylbut-2-en-1-imine CAS No. 35172-81-7

(1E)-N-Butylbut-2-en-1-imine

Cat. No.: B14683674
CAS No.: 35172-81-7
M. Wt: 125.21 g/mol
InChI Key: YCJFHMFWKIOAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-Butylbut-2-en-1-imine: is an organic compound belonging to the class of imines It is characterized by the presence of a butyl group attached to the nitrogen atom and a but-2-en-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Butylbut-2-en-1-imine typically involves the reaction of butylamine with but-2-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Butylbut-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The imine group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1E)-N-Butylbut-2-en-1-imine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Butylbut-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbutan-1-imine
  • N-Butylbut-2-en-1-amine
  • N-Butylbut-2-en-1-al

Uniqueness

(1E)-N-Butylbut-2-en-1-imine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

35172-81-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-butylbut-2-en-1-imine

InChI

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3,5,7H,4,6,8H2,1-2H3

InChI Key

YCJFHMFWKIOAHE-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.